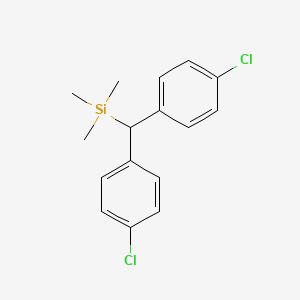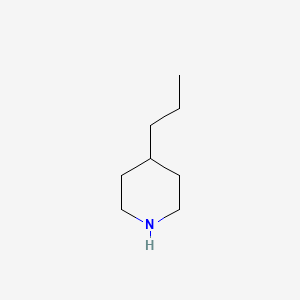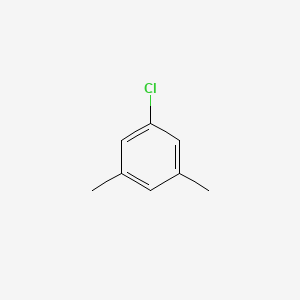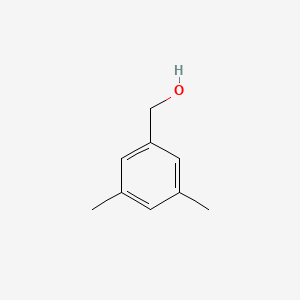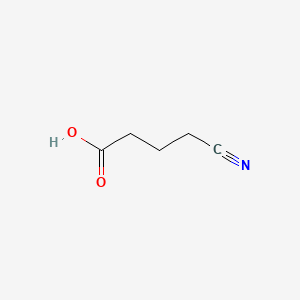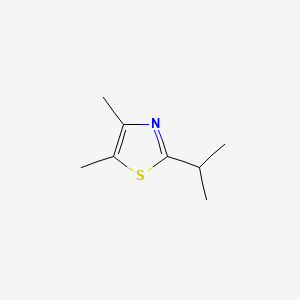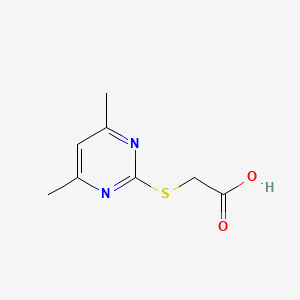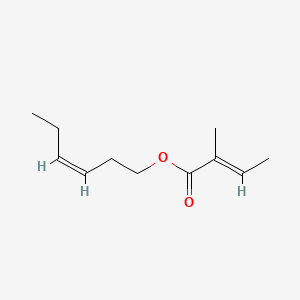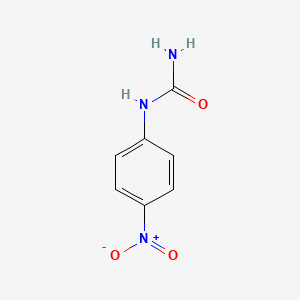
(4-Nitrophenyl)urea
Overview
Description
(4-Nitrophenyl)urea is an organic compound characterized by the presence of a nitrophenyl group attached to a urea moiety. The nitrophenyl group, known for its electron-withdrawing properties, enhances the compound’s reactivity and makes it a valuable intermediate in various chemical processes. This compound is often used in the synthesis of pharmaceuticals, agrochemicals, and as a reagent in organic chemistry.
Mechanism of Action
Mode of Action
The mode of action of (4-Nitrophenyl)urea is largely dependent on the specific reaction it is involved in. In general, it can be used to synthesize N-substituted ureas through a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This reaction results in a variety of N-substituted ureas, which can have various applications in chemical, pharmaceutical, and agrochemical industries .
Result of Action
The result of the action of this compound is the formation of N-substituted ureas, which can have a variety of effects depending on their specific structures and properties . These can range from serving as intermediates in further chemical reactions to having potential applications in pharmaceuticals and agrochemicals .
Action Environment
The action of this compound is influenced by the conditions of the chemical reaction it is involved in. Factors such as temperature, pH, and the presence of other reactants can all influence the efficiency and outcome of the reaction . Furthermore, this compound is stable under a variety of conditions, making it a versatile reagent in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Nitrophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenyl isocyanate with an amine. This reaction typically occurs under mild conditions and yields this compound with high purity. Another method involves the reaction of 4-nitrophenyl-N-benzylcarbamate with an amine, followed by hydrogenolysis to remove the benzyl protecting group .
Industrial Production Methods: In industrial settings, this compound is produced using scalable and efficient methods. One such method involves the nucleophilic addition of amines to potassium isocyanate in water, which avoids the use of organic co-solvents and simplifies the purification process . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (4-Nitrophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Aminophenylurea: Formed by the reduction of the nitro group.
Substituted Ureas: Formed by nucleophilic substitution reactions.
Scientific Research Applications
(4-Nitrophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N,N’-Bis(4-nitrophenyl)urea: Similar structure but with two nitrophenyl groups, used in similar applications.
4-Nitrophenyl-N-benzylcarbamate: Used as an intermediate in the synthesis of this compound.
4-Nitrophenyl isocyanate: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Properties
IUPAC Name |
(4-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(11)9-5-1-3-6(4-2-5)10(12)13/h1-4H,(H3,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXTVGKSGJADFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310514 | |
| Record name | p-Nitrophenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-10-5 | |
| Record name | N-(4-Nitrophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Nitrophenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Nitrophenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Nitrophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-NITROPHENYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY0F0348GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (4-Nitrophenyl)urea commonly acts as an anion receptor, utilizing hydrogen bonding for interaction. This interaction is primarily observed with anions like fluoride, carboxylates, and dihydrogen phosphate. [, , , , , ] The strength of this interaction varies depending on the anion's basicity. For instance, highly basic anions like fluoride can deprotonate the urea group, leading to the formation of complexes like HF2-. [] This deprotonation process can trigger downstream effects such as color changes in solutions containing the compound, making it a potential basis for optical anion sensors. []
ANone:
- Spectroscopic Data:
- IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching, and nitro group vibrations are observed. [, ]
- NMR Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ]
- Mass Spectrometry: Used for identifying the compound and its fragments based on their mass-to-charge ratio. [, ]
ANone: Currently, there is no research indicating that this compound exhibits catalytic properties. Its primary role, as highlighted in the research papers, revolves around its anion recognition abilities and its use as an anticoccidial agent.
A: Computational chemistry plays a significant role in understanding the interactions of this compound with anions. Density Functional Theory (DFT) calculations are frequently employed to investigate the hydrogen bonding interactions between the compound and various anions. [, ] These calculations provide valuable insights into the binding energies, geometries of the formed complexes, and electronic properties, which help explain the anion recognition capabilities of this compound. []
ANone: Modifications to the this compound structure significantly influence its properties and activities.
- Electron-withdrawing groups: The presence of nitro groups enhances the acidity of the urea protons, strengthening the hydrogen bonding interactions with anions. [, ]
- Substituent position: Altering the position of substituents on the phenyl rings can impact the binding affinity and selectivity for different anions. [, ]
- Side-arm modifications: Introducing side-arms with specific functionalities, such as amide groups, can enhance the preorganization of the receptor, leading to stronger binding with certain anions like acetate. []
- Isatin derivatives: Incorporating this compound into isatin derivatives has shown potential for tyrosinase inhibition, with the nitro group playing a crucial role in activity. []
- Quinazoline urea analogues: this compound-based quinazoline analogues have demonstrated promising antiviral and antimicrobial properties. [] The position and type of substituents on the quinazoline and urea moieties influence the potency and selectivity against different viral and bacterial strains. []
A: While specific research on the stability and formulation of this compound is limited, some studies provide insights into related compounds like DNC. [] The observed variations in DNC stability under different cooking conditions (aqueous vs. oil solutions) suggest that the compound's stability might be influenced by the surrounding environment. [] This highlights the potential for developing formulations that enhance its stability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584053.png)

